molecular formula C6H3Br2F B108855 1,2-Dibromo-3-fluorobenzene CAS No. 811711-33-8

1,2-Dibromo-3-fluorobenzene

Cat. No. B108855
M. Wt: 253.89 g/mol
InChI Key: DWNYXIICDFVJEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzenes can be complex, involving multiple steps and careful consideration of reaction conditions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved from 3,4-dimethylbenzenamine through diazotization and bromination, with factors such as raw material rate, reaction time, and temperature affecting the outcome . Although this is not the same compound, the methodology could potentially be adapted for the synthesis of 1,2-Dibromo-3-fluorobenzene by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is crucial in determining their reactivity and physical properties. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding, which is a common feature in polyfluoro-substituted benzenes . This information suggests that 1,2-Dibromo-3-fluorobenzene may also exhibit interesting structural characteristics due to the presence of both bromine and fluorine atoms.

Chemical Reactions Analysis

The reactivity of fluorobenzenes with organometallic chemistry is highlighted in the context of using fluorobenzenes as solvents or ligands in transition-metal-based catalysis . The presence of fluorine atoms affects the π-electron density and influences the binding strength to metal centers. This could be relevant for 1,2-Dibromo-3-fluorobenzene in potential catalytic applications or in reactions involving metal complexes.

Physical and Chemical Properties Analysis

The physical properties of dibromobenzenes, such as melting points, are influenced by molecular symmetry and the presence of halogen bonds, as seen in the study of isomeric dibromobenzenes . Although the specific physical properties of 1,2-Dibromo-3-fluorobenzene are not provided, it can be inferred that its melting point and other physical properties would be affected by its molecular structure and the distribution of halogen atoms.

Scientific Research Applications

Organometallic Chemistry and Catalysis

1,2-Dibromo-3-fluorobenzene and similar compounds are used in organometallic chemistry, particularly as solvents for conducting organometallic reactions and transition-metal-based catalysis. Their fluorine substituents modify the electron donation properties, making them weakly binding to metal centers. This property is advantageous for using them as non-coordinating solvents or as ligands that are easily displaced in reaction processes (Pike, Crimmin, & Chaplin, 2017).

Spectroscopy and Molecular Structure Analysis

The structural and vibrational properties of fluorobenzene derivatives, including those similar to 1,2-Dibromo-3-fluorobenzene, are studied using FTIR and FT-Raman spectroscopy. These studies aid in understanding the molecular structure and dynamics through the investigation of in-plane and out-of-plane vibrations (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

Crystal Structure Prediction

1,2-Dibromo-3-fluorobenzene and its derivatives have been the subject of studies in crystal structure prediction. Intermolecular potentials constructed from first principles are used to predict the crystal structures of these molecules, which is crucial for understanding their physical properties and potential applications (Misquitta, Welch, Stone, & Price, 2008).

Biodegradation Studies

Studies on the biodegradation of difluorobenzenes, which are structurally related to 1,2-Dibromo-3-fluorobenzene, focus on their use as intermediates in industrial synthesis and their environmental impact. Understanding the microbial degradation pathways of these compounds is important for assessing their environmental persistence and potential risks (Moreira, Amorim, Carvalho, & Castro, 2009).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,2-dibromo-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F/c7-4-2-1-3-5(9)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNYXIICDFVJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001821
Record name 1,2-Dibromo-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3-fluorobenzene

CAS RN

811711-33-8
Record name 1,2-Dibromo-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Diemer, FR Leroux, F Colobert - 2011 - Wiley Online Library
2‐Dibromobenzenes are highly valuable precursors for various organic transformations, in particular, reactions based on the intermediate formation of benzynes. This report describes …
K Menzel, L Dimichele, P Mills, DE Frantz, TD Nelson… - Synlett, 2006 - thieme-connect.com
Regioselective halogen-metal exchange reactions using isopropylmagnesium chloride were carried out on 3-substituted 1, 2-dibromo arenes. Eleven examples are given. …
Number of citations: 4 www.thieme-connect.com

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